molecular formula C16H12N4S B12932575 9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)- CAS No. 160516-05-2

9H-Purine, 9-(phenylmethyl)-6-(2-thienyl)-

Cat. No.: B12932575
CAS No.: 160516-05-2
M. Wt: 292.4 g/mol
InChI Key: PAAXDEJAQCUKRO-UHFFFAOYSA-N
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Description

9-Benzyl-6-(thiophen-2-yl)-9H-purine is a heterocyclic compound that features a purine core substituted with a benzyl group at the 9-position and a thiophen-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-(thiophen-2-yl)-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde.

    Substitution at the 6-Position: The thiophen-2-yl group can be introduced via a nucleophilic substitution reaction using thiophene-2-boronic acid and a suitable catalyst.

    Benzylation at the 9-Position: The benzyl group can be added through a benzylation reaction using benzyl bromide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 9-Benzyl-6-(thiophen-2-yl)-9H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine core or the thiophen-2-yl group, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The benzyl and thiophen-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., benzyl bromide) and bases (e.g., potassium carbonate) in polar aprotic solvents.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydropurine derivatives.

    Substitution Products: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

9-Benzyl-6-(thiophen-2-yl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(thiophen-2-yl)-9H-purine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

    6-Benzyl-9H-purine: Lacks the thiophen-2-yl group, making it less versatile in terms of chemical reactivity.

    9-Benzyl-6-(furan-2-yl)-9H-purine: Contains a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.

    9-Benzyl-6-(pyridin-2-yl)-9H-purine: Contains a pyridine ring, which can influence its binding affinity to biological targets.

Uniqueness: 9-Benzyl-6-(thiophen-2-yl)-9H-purine is unique due to the presence of both benzyl and thiophen-2-yl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in chemistry, biology, and material science.

Properties

CAS No.

160516-05-2

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

9-benzyl-6-thiophen-2-ylpurine

InChI

InChI=1S/C16H12N4S/c1-2-5-12(6-3-1)9-20-11-19-15-14(13-7-4-8-21-13)17-10-18-16(15)20/h1-8,10-11H,9H2

InChI Key

PAAXDEJAQCUKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CS4

Origin of Product

United States

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